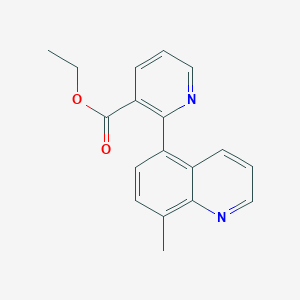![molecular formula C23H26N4O2 B4532670 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide](/img/structure/B4532670.png)
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide
Descripción general
Descripción
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide, also known as BIM-1, is a chemical compound that has gained attention in scientific research for its potential use in cancer treatment. It belongs to a class of compounds called malonamides, which have been shown to inhibit the activity of certain proteins involved in cancer cell growth. In
Mecanismo De Acción
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide works by binding to the ATP-binding pocket of Hsp90, preventing the protein from functioning properly. This leads to the degradation of many client proteins of Hsp90, including those involved in cancer cell growth and survival. N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide is well-tolerated in animals and has a low toxicity profile. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide has also been shown to enhance the effectiveness of other cancer treatments, such as radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide is its potency as an Hsp90 inhibitor. It has been shown to be more effective than other compounds in its class, such as geldanamycin. However, one limitation of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide is its poor solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide. One area of interest is in developing more soluble analogs of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide that can be used in a wider range of experiments. Another area of research is in exploring the potential of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide in combination with other cancer treatments, such as immunotherapy. Finally, further studies are needed to fully understand the mechanisms of action of N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide and its potential use in treating different types of cancer.
Aplicaciones Científicas De Investigación
N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide has been studied for its potential use in cancer treatment, particularly in targeting the protein Hsp90. Hsp90 is involved in the stabilization and activation of many proteins that are important for cancer cell growth and survival. Inhibition of Hsp90 has been shown to lead to the degradation of these proteins and ultimately the death of cancer cells. N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide has been shown to be a potent inhibitor of Hsp90, making it a promising candidate for further research.
Propiedades
IUPAC Name |
N'-[(1-benzylimidazol-2-yl)methyl]-N-(2,3-dimethylphenyl)-N'-methylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-8-7-11-20(18(17)2)25-22(28)14-23(29)26(3)16-21-24-12-13-27(21)15-19-9-5-4-6-10-19/h4-13H,14-16H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAAVBZNFNKCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(=O)N(C)CC2=NC=CN2CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[cyclopropyl(3-ethoxybenzyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4532595.png)

![N-[4-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B4532605.png)
![2-{2-[(1-methyl-3-piperidinyl)methyl]-1H-benzimidazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B4532607.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4532612.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B4532622.png)

![1-(6-methoxyhexanoyl)-3-[(4-methylphenoxy)methyl]piperidine](/img/structure/B4532659.png)
![N-(3-fluoro-4-methylphenyl)-2-{[1-methyl-2-(3-thienyl)ethyl]amino}acetamide](/img/structure/B4532674.png)
![N-cyclopropyl-3-(1H-pyrazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4532679.png)
![N,N-dimethyl-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B4532690.png)

![(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4532693.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4532694.png)